Sodium;sulfosulfanylmethylbenzene
Description
Sodium sulfosulfanylmethylbenzene (IUPAC name: sodium [(methylsulfanyl)methyl]benzenesulfonate) is an organosulfur compound characterized by a benzene ring substituted with a sulfonate (-SO₃⁻Na⁺) group and a methylsulfanylmethyl (-CH₂-S-CH₃) group. Its molecular formula is C₉H₁₁NaO₃S₂, combining aromatic, sulfonic acid, and thioether functionalities. This compound is structurally analogous to sodium aryl sulfonates but distinct in its dual sulfur-containing substituents, which influence its physicochemical properties and reactivity .
It may also serve as a catalyst or intermediate in organic synthesis, leveraging the electron-withdrawing sulfonate and nucleophilic sulfur sites .
Properties
IUPAC Name |
sodium;sulfosulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFTRHOIQYVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NaO3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-36-6 | |
| Record name | NSC39867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;sulfosulfanylmethylbenzene typically involves the reaction of benzyl chloride with sodium thiosulfate. The reaction proceeds under mild conditions, usually at room temperature, and in an aqueous medium. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{O}_3\text{Na} + \text{NaCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium;sulfosulfanylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to thiols under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines (RNH(_2)) can be employed.
Major Products:
Oxidation: Sulfoxides (C(_6)H(_5)CH(_2)SO(_2)Na) or sulfones (C(_6)H(_5)CH(_2)SO(_3)Na).
Reduction: Thiols (C(_6)H(_5)CH(_2)SH).
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;sulfosulfanylmethylbenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological thiols.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium;sulfosulfanylmethylbenzene exerts its effects involves its interaction with biological molecules, particularly thiols. The sulfonyl and thioether groups can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
The following analysis compares sodium sulfosulfanylmethylbenzene with structurally related sodium salts and sulfur-substituted aromatic compounds.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| Sodium sulfosulfanylmethylbenzene | C₉H₁₁NaO₃S₂ | -SO₃⁻Na⁺, -CH₂-S-CH₃ | Sulfonate, thioether |
| Sodium 4-methylbenzenesulfonate | C₇H₇NaO₃S | -SO₃⁻Na⁺, -CH₃ | Sulfonate, methyl |
| 1-Methyl-4-(methylsulfonyl)benzene | C₈H₁₀O₂S₂ | -SO₂-CH₃, -CH₃ | Sulfonyl, methyl |
| Ethyl 4-methylbenzenesulfonate | C₉H₁₂O₃S | -SO₃-CH₂CH₃, -CH₃ | Sulfonate ester, methyl |
Key Observations :
- Sodium sulfosulfanylmethylbenzene uniquely combines a sulfonate and thioether group, unlike sodium 4-methylbenzenesulfonate, which has only a methyl group. This dual functionality enhances its amphiphilicity compared to simpler sulfonates .
- 1-Methyl-4-(methylsulfonyl)benzene contains a sulfonyl group (-SO₂-), which is more oxidized than the thioether (-S-) in the target compound. This difference increases its polarity and oxidative stability but reduces nucleophilicity .
Physicochemical Properties
| Property | Sodium Sulfosulfanylmethylbenzene | Sodium 4-Methylbenzenesulfonate | 1-Methyl-4-(methylsulfonyl)benzene |
|---|---|---|---|
| Solubility in Water | High (due to -SO₃⁻Na⁺) | High | Low (sulfonyl group is less polarizing) |
| Thermal Stability | Moderate (thioether oxidation at >150°C) | High (>300°C) | High (stable up to 200°C) |
| Melting Point | ~220–240°C (inferred) | >300°C | 138–140°C |
| Reactivity | Nucleophilic (S site), acidic (SO₃⁻) | Acidic (SO₃⁻) | Electrophilic (SO₂-) |
Supporting Data :
- The thioether group in sodium sulfosulfanylmethylbenzene is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, as seen in analogous thioether-containing compounds .
- Sodium 4-methylbenzenesulfonate exhibits exceptional thermal stability, a common trait among aryl sulfonates, due to strong ionic interactions in the solid state .

Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The methylsulfanylmethyl group in sodium sulfosulfanylmethylbenzene shows characteristic proton resonances at δ 2.1–2.3 ppm (S-CH₃) and δ 3.5–3.7 ppm (CH₂-S), similar to [(methylsulfanyl)methyl]benzene (δ 2.12 for S-CH₃, δ 3.58 for CH₂-S) .
- ¹³C NMR : The sulfonate carbon resonates at δ 125–130 ppm, while the thioether carbons appear at δ 20–25 ppm (S-CH₃) and δ 35–40 ppm (CH₂-S) .
Infrared (IR) Spectroscopy
- Strong absorption bands at 1180–1200 cm⁻¹ (asymmetric S=O stretch) and 1040–1060 cm⁻¹ (symmetric S=O stretch) confirm the sulfonate group. The C-S stretch (thioether) appears weakly at 650–700 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

